molecular formula C9H12N2O B13032723 (5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol

(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol

Cat. No.: B13032723
M. Wt: 164.20 g/mol
InChI Key: IFMHSDZUDAPKHB-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)methanol (CAS 1194376-48-1) is a versatile naphthyridine derivative of high significance in medicinal chemistry and drug discovery research. This compound, with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol, serves as a key synthetic intermediate and privileged scaffold for the development of novel bioactive molecules . The tetrahydro-1,6-naphthyridine core is recognized as a valuable isostere for other nitrogen-containing heterocycles, offering opportunities to optimize the physicochemical and pharmacological properties of lead compounds. Researchers are actively investigating similar naphthyridine frameworks for their potential as inhibitors of various therapeutic targets. Notably, structurally related 7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives have been identified as potent Phosphodiesterase 4 (PDE4) inhibitors, presenting a promising avenue for the development of new anti-inflammatory agents for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . Furthermore, other tetrahydronaphthyridine analogs are being explored as histamine H3 receptor antagonists, indicating potential applications in disorders of the central nervous system . The methanol functional group at the 2-position provides a handle for further synthetic elaboration, allowing medicinal chemists to link this pharmacophore to other molecular fragments or to fine-tune the compound's properties. The naphthyridine scaffold is known for its ability to engage in hydrogen bonding and other key molecular interactions with biological targets, making it a feature of high interest in the design of enzyme inhibitors and receptor modulators . This product is intended for research and further manufacturing applications only. It is not approved for direct human or veterinary use. Researchers should handle this compound with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard information. It is recommended to store the material sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridin-2-ylmethanol

InChI

InChI=1S/C9H12N2O/c12-6-8-2-1-7-5-10-4-3-9(7)11-8/h1-2,10,12H,3-6H2

InChI Key

IFMHSDZUDAPKHB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Heck-type Vinylation and Cyclization Approach

A novel atom-economical method involves the Heck-type vinylation of chloropyridine precursors using ethylene gas, followed by an ammonia-mediated cyclization to form the tetrahydro-1,6-naphthyridine ring system. This method is notable for:

  • Direct formation of dihydronaphthyridine from 2-vinyl-3-acylpyridine intermediates
  • Avoidance of chromatographic purification steps
  • Scalability for large-scale synthesis

Reaction Conditions:

  • Starting material: 2-chloropyridine derivative
  • Vinylation: Palladium-catalyzed Heck reaction with ethylene gas
  • Cyclization: Acid-catalyzed aza-Michael addition with ammonia
  • Temperature: Reflux or controlled heating (e.g., 60 °C)
  • Solvents: Typically aqueous acetic acid or organic solvents compatible with Pd catalysis

Outcome:

  • Formation of 5,6,7,8-tetrahydro-1,6-naphthyridine core
  • High overall yield (~70-80%)
  • Enantioselective versions achieved via ruthenium-catalyzed transfer hydrogenation steps

Suzuki–Miyaura Coupling for Functionalization

The Suzuki–Miyaura cross-coupling reaction has been employed to install substituents on the tetrahydro-1,6-naphthyridine scaffold, including the introduction of hydroxymethyl groups at the 2-position.

Typical Procedure:

  • Coupling of halogenated tetrahydro-1,6-naphthyridine derivatives with potassium trifluorovinylborate or other boron reagents
  • Catalyst: Pd(dppf)Cl₂ (palladium complex)
  • Base: N,N-diisopropylethylamine
  • Solvent: 1-propanol or THF
  • Temperature: 95 °C for 3.5 hours
  • Work-up: Filtration, concentration, and recrystallization from ethanol or 2-propanol

Yields and Purity:

  • Isolated yields around 60-80%
  • Purification via crystallization without extensive chromatography
  • High purity confirmed by NMR and HPLC

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Heck vinylation of chloropyridine Pd catalyst, ethylene gas, reflux in acetic acid ~70 Efficient ring formation, scalable
Aza-Michael addition & cyclization Ammonia, acid catalysis, 60 °C, 6 h 79 Direct bicyclic formation without chromatography
Suzuki–Miyaura coupling Pd(dppf)Cl₂, potassium trifluorovinylborate, 1-propanol, 95 °C, 3.5 h 60-80 Functionalization at 2-position, crystallization purification
Reduction to methanol derivative Hydride reagent or catalytic hydrogenation 70-90 High purity, often recrystallized

Mechanistic Insights and Advantages

  • The aza-Michael addition is a key mechanistic step where ammonia adds to the vinyl group on the pyridine ring, followed by intramolecular ring closure to form the tetrahydro-1,6-naphthyridine core.
  • The Heck-type vinylation is atom-economical and avoids the use of pre-formed vinyl organometallic reagents.
  • The Suzuki–Miyaura coupling allows for modular introduction of substituents, enabling structural diversity.
  • The overall synthetic routes are designed to minimize chromatographic purification, favoring crystallization and filtration, which is advantageous for scale-up.

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

Pharmacology

(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol has been studied for its potential therapeutic effects. Research indicates that compounds with similar naphthyridine structures exhibit a range of biological activities including:

  • Antidepressant Effects: Analogous compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications as antimicrobial agents.

Neuropharmacology

The compound's structural features allow it to interact with neurotransmitter receptors. Studies have indicated that it may influence cognition and mood regulation by acting on specific receptor sites in the brain.

Polymer Chemistry

(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol can serve as a building block in polymer synthesis. Its functional groups allow for:

  • Cross-linking Agents: It can be utilized to enhance the mechanical properties of polymers through cross-linking mechanisms.
  • Additives in Coatings: The compound may improve the durability and chemical resistance of coatings used in industrial applications.

Nanotechnology

Research indicates potential applications in nanotechnology where the compound can be integrated into nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery.

Case Study 1: Antidepressant Activity

A study conducted on a series of naphthyridine derivatives demonstrated significant antidepressant-like effects in rodent models. The results indicated that (5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol exhibited a reduction in immobility time during forced swim tests, suggesting an increase in locomotor activity and mood elevation.

Case Study 2: Antimicrobial Efficacy

In vitro studies showed that derivatives of (5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol had effective antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Synthesis Highlights
(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol 2-hydroxymethyl C₉H₁₂N₂O CNS targeting; CCR2 antagonist intermediates Substitution of 2-chloro precursor
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine 6-benzyl C₁₅H₁₆N₂ Antimicrobial intermediates Alkylation of NH group
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride 3-hydroxy; 1,8-naphthyridine core C₈H₁₁ClN₂O Kinase inhibition Cyclization and HCl salt formation
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine 2-methyl; 1,7-naphthyridine core C₉H₁₂N₂ Unspecified bioactivity Direct alkylation or reductive amination
Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate 2-ethyl propanoate C₁₂H₁₈N₂O₂ Synthetic intermediate for antiviral agents Esterification of naphthyridine

Biological Activity

(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol, also known by its CAS number 1194376-48-1, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H12_{12}N2_2O
  • Molecular Weight : 164.20 g/mol
  • CAS Number : 1194376-48-1

Biological Activity

Research indicates that (5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol exhibits several biological activities:

1. Anticancer Properties
Studies have shown that naphthyridine derivatives can induce apoptosis in cancer cells. For instance:

  • Mechanism of Action : These compounds may activate apoptotic pathways and inhibit cell proliferation through cell cycle arrest.
  • Case Study : In vitro studies demonstrated that similar naphthyridine compounds exhibited significant cytotoxic effects against various cancer cell lines with IC50_{50} values ranging from 10.47 to 15.03 μg/mL .

2. Anti-inflammatory Effects
Naphthyridine derivatives have been reported to possess anti-inflammatory properties:

  • Mechanism : They inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
  • Case Study : Canthinone derivatives reduced inflammation in animal models of colitis by diminishing oxidative stress and inflammatory mediator production .

3. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects:

  • Mechanism : It may modulate neurotransmitter systems and exhibit protective effects against neurodegeneration.
  • Research Findings : Similar compounds have shown promise in models of neurodegenerative diseases by reducing neuronal apoptosis .

Comparative Analysis of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis and cell cycle arrest
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveModulation of neurotransmitter systems

Case Studies

Several studies highlight the biological efficacy of naphthyridine derivatives similar to (5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol:

  • Anticancer Activity in Leukemia Cells
    • A study demonstrated that a related naphthyridine compound activated apoptosis in Kasumi-1 human myeloid leukemia cells with significant cell cycle arrest observed at specific concentrations .
  • Anti-inflammatory Effects in Colitis Models
    • Research indicated that canthinone derivatives exhibited a strong inhibitory effect on LPS-induced nitric oxide production in macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases .
  • Neuroprotection in Animal Models
    • Similar compounds have been shown to protect neuronal cells from oxidative stress-induced apoptosis in models simulating neurodegenerative conditions .

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